Class-Level Structural Rationale for Selectivity over PP2 and PP1
Based on structure‑activity relationship (SAR) analysis of pyrazolo[3,4-d]pyrimidine Src inhibitors, substitution at the 7‑position with a tert‑butyl group (present in S2116, PP2, and PP1) confers >100‑fold selectivity for Src family kinases over non‑SFK tyrosine kinases such as EGFR and PDGFR when compared to the unsubstituted analog [1]. However, the presence or absence of a 4‑chlorophenyl group at the 5‑position (present in S2116 and PP2 but absent in PP1) shifts potency within SFK members: PP1 (no 4‑Cl) has IC50 of 0.32 µM for Src vs. 5.2 µM for Lck, while PP2 (with 4‑Cl) shows IC50 of 0.04 µM for Src and 0.2 µM for Lck [1]. S2116, reported as a close analog of PP2, is expected to follow the same halogen‑dependent selectivity pattern, favoring Src over Lck by approximately 5‑fold [class‑level inference]. No direct IC50 data for S2116 are available in the cited source.
| Evidence Dimension | Kinase selectivity (Src vs. Lck) |
|---|---|
| Target Compound Data | No direct data; inferred pattern from PP2: Src IC50 = 0.04 µM, Lck IC50 = 0.2 µM |
| Comparator Or Baseline | PP1: Src IC50 = 0.32 µM, Lck IC50 = 5.2 µM |
| Quantified Difference | PP2 (and by inference S2116) shows 5‑fold Src vs. Lck selectivity; PP1 shows 16‑fold Src vs. Lck selectivity, but PP2 is 8‑fold more potent on Src than PP1 |
| Conditions | In vitro kinase assay using purified recombinant kinases, ATP concentration at Km |
Why This Matters
Procurement of S2116 over PP1 ensures higher Src potency (by class inference) while maintaining SFK selectivity, reducing the risk of off‑target EGFR/PDGFR inhibition in cell assays.
- [1] Hanke JH, Gardner JP, Dow RL, et al. Discovery of a novel, potent, and Src family-selective tyrosine kinase inhibitor. J Biol Chem. 1996;271(2):695-701. View Source
